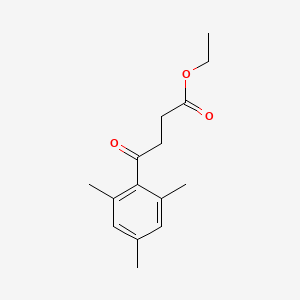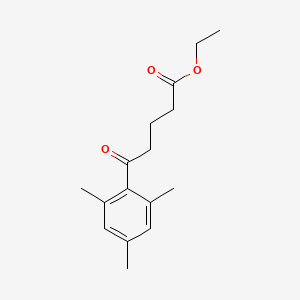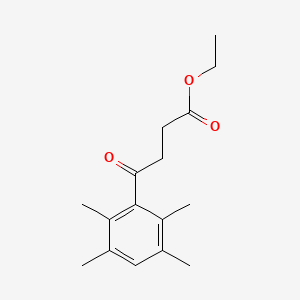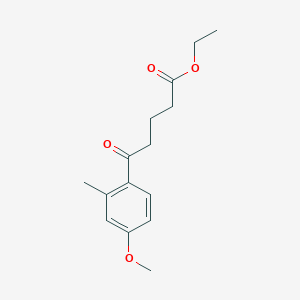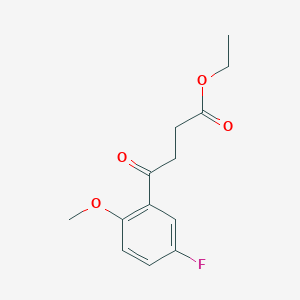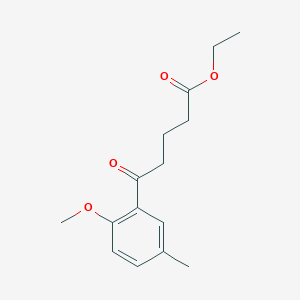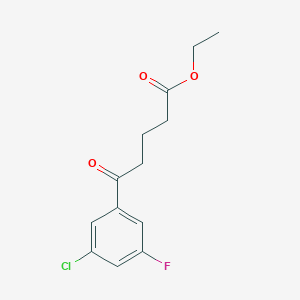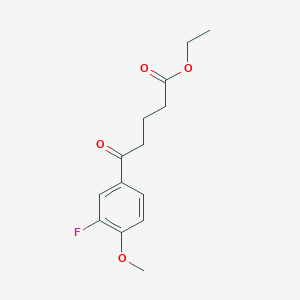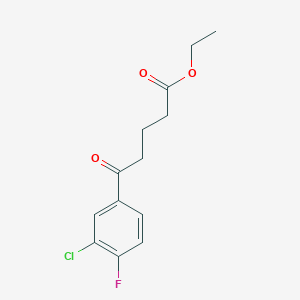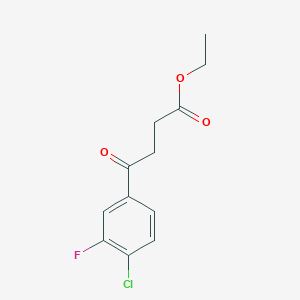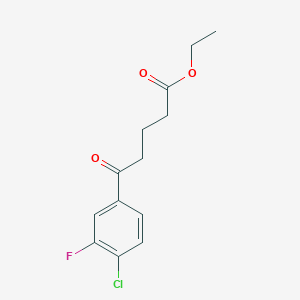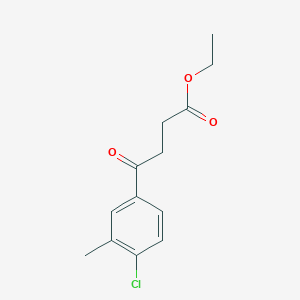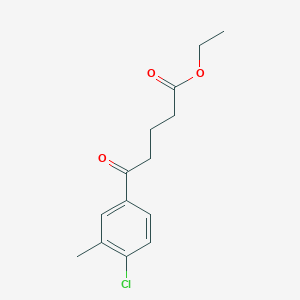
2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2’,4’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone” is a synthetic compound with the molecular formula C17H22F2O3 . It is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a valerophenone core with difluorophenyl and dioxanyl substituents . The difluorophenyl group contributes to the compound’s reactivity and the dioxanyl group may serve as a protecting group for a carbonyl in synthetic processes .Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.35 g/mol. It has a density of 1.108g/cm3 and a boiling point of 385.2ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Plastic Solar Cells Application
2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has been utilized in the field of renewable energy, particularly in the development of plastic solar cells. Researchers Jørgensen and Krebs (2005) conducted a study where they synthesized new monomers that were used for stepwise synthesis of oligophenylenevinylenes (OPVs). These OPVs were tested as active materials in photovoltaic cells, achieving conversion efficiencies in the range of 0.5-1% in blends with the soluble C(60) derivative PCBM (Jørgensen & Krebs, 2005).
Conducting Polymer Research
In the field of conducting polymer research, this compound has been influential. Krebs and Jensen (2003) worked on synthesizing versatile fluorine compounds to investigate fluorinated materials. They created compounds like 1,2,4,5-tetrafluoro-3-(5,5-dimethyl-1,3-dioxan-2-yl)benzene, which were essential in their research into partially fluorinated polyphenylenevinylene (Krebs & Jensen, 2003).
Heterogeneously Catalysed Condensations
The compound has been used in investigations into heterogeneously catalyzed condensations. Deutsch, Martin, and Lieske (2007) explored the condensation of glycerol with various aldehydes and acetals, including those involving [1,3]dioxan-2-yl structures. This research focused on developing potential novel platform chemicals from renewable materials (Deutsch et al., 2007).
Pharmaceutical Research
In pharmaceutical research, compounds related to 2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone have been synthesized and evaluated for their antibacterial and DNA photocleavage activities. Sharma et al. (2020) created acetophenone oximes and their silver complexes, which showed significant antibacterial and DNA photocleavage activity (Sharma et al., 2020).
Synthesis and Structural Investigations
Additionally, Vessally et al. (2011) synthesized and characterized dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate. Their work included detailed spectroscopic and density functional theory (DFT) investigations, highlighting the compound's significance in chemical synthesis and structural analysis (Vessally et al., 2011).
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)13-8-7-12(18)9-14(13)19/h7-9,16H,3-6,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIWCUSMBCYANE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=C(C=C(C=C2)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645961 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone | |
CAS RN |
898786-85-1 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326089.png)
